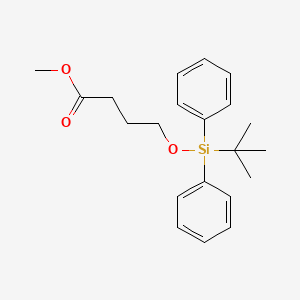

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a tert-butyldiphenylsilyl group attached to a butanoate ester. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate undergoes various chemical reactions, including:

Oxidation: The silyl ether group can be oxidized to form silanols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The silyl ether can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the silyl protecting group.

Major Products Formed

Oxidation: Formation of silanols.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected alcohols or other functionalized derivatives.

Scientific Research Applications

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate has several applications in scientific research:

Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.

Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate involves the formation of a stable silyl ether bond. The tert-butyldiphenylsilyl group provides steric hindrance, which enhances the stability of the compound under acidic and basic conditions. The silyl ether can be selectively cleaved using fluoride ions, which attack the silicon atom and break the Si-O bond .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-((tert-butyldimethylsilyl)oxy)butanoate

- Methyl 4-((tert-butyldimethylsilyloxy)methyl)aniline

- (3-((tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol

Uniqueness

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate is unique due to the presence of the tert-butyldiphenylsilyl group, which offers greater steric protection compared to other silyl ethers like tert-butyldimethylsilyl. This increased steric bulk provides enhanced stability against acidic and nucleophilic conditions, making it a preferred choice in complex synthetic routes .

Biological Activity

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antibacterial, antiparasitic, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyldiphenylsilyl group, which is known to enhance lipophilicity and stability. This structural modification may contribute to its biological activity by improving membrane permeability and interaction with biological targets.

Biological Activity Overview

1. Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a review highlighted that various imidazole derivatives showed activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to enhanced bioactivity .

2. Antiparasitic Activity

Compounds with similar structural motifs have been evaluated for their antiparasitic effects. Research on pulchrol analogues demonstrated that bulky alkyl substituents in ester groups significantly increased potency against parasites such as Trypanosoma cruzi and Leishmania species . This suggests that this compound may also exhibit similar antiparasitic activity due to its ester functionality.

Antibacterial Efficacy

A study assessing the antibacterial activity of related compounds found that certain derivatives displayed IC50 values as low as 11 nM against Staphylococcus aureus and other strains . This indicates a strong potential for this compound in treating bacterial infections.

Antiparasitic Activity

In vitro assays on pulchrol analogues showed promising results with selectivity indices (SI) indicating favorable potency against Leishmania species compared to standard treatments like Benznidazole . The most potent analogue exhibited an IC50 of 3.8 μM against T. cruzi, suggesting that structural features similar to those in this compound could enhance antiparasitic efficacy.

Data Tables

| Activity | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.011 | - |

| Antibacterial | E. coli | 0.200 | - |

| Antiparasitic | T. cruzi | 3.8 | 7.9 |

| Antiparasitic | Leishmania brasiliensis | 17.1 | 3.5 |

Research Findings

Recent investigations into related compounds suggest that modifications at the benzylic position and the introduction of bulky groups can enhance biological activity through improved interactions with target proteins . Furthermore, studies indicate that hydrophobic interactions play a crucial role in the binding affinity of these compounds to their biological targets.

Properties

IUPAC Name |

methyl 4-[tert-butyl(diphenyl)silyl]oxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3Si/c1-21(2,3)25(18-12-7-5-8-13-18,19-14-9-6-10-15-19)24-17-11-16-20(22)23-4/h5-10,12-15H,11,16-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRGNNWNILVFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.